molecular formula C22H20ClFN2O2 B11318332 N-(2-chloro-4-fluorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chloro-4-fluorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11318332
M. Wt: 398.9 g/mol
InChI Key: ODWGUYDTOUTCTC-UHFFFAOYSA-N
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Description

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, phenyl, methyl, phenoxy, and pyridinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-chloro-4-fluorobenzyl chloride with 2,3-dimethylphenol in the presence of a base such as potassium carbonate to form the intermediate 2-(2,3-dimethylphenoxy)-2-chloro-4-fluorobenzyl chloride.

    Coupling reaction: The intermediate is then reacted with pyridine-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can be compared with similar compounds such as:

The uniqueness of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20ClFN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H20ClFN2O2/c1-15-6-5-7-20(16(15)2)28-14-22(27)26(21-8-3-4-11-25-21)13-17-9-10-18(24)12-19(17)23/h3-12H,13-14H2,1-2H3

InChI Key

ODWGUYDTOUTCTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3)C

Origin of Product

United States

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